N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Anticancer Cytotoxicity Furan-oxadiazole hybrids

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 1797963-03-1) is a synthetic heterocyclic small molecule (C18H13N3O4; MW 335.31 g/mol) featuring a 1,2,4-oxadiazole core substituted at the 3-position with a furan-2-yl group and linked via a methylene bridge to a phenyl ring bearing a furan-3-carboxamide moiety. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives investigated for anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C18H13N3O4
Molecular Weight 335.319
CAS No. 1797963-03-1
Cat. No. B2725406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide
CAS1797963-03-1
Molecular FormulaC18H13N3O4
Molecular Weight335.319
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=COC=C4
InChIInChI=1S/C18H13N3O4/c22-18(13-7-9-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-25-16)15-6-3-8-24-15/h1-9,11H,10H2,(H,19,22)
InChIKeyANDNJSFULYOPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 1797963-03-1): Structure, Vendor Availability, and Evidence Landscape


N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 1797963-03-1) is a synthetic heterocyclic small molecule (C18H13N3O4; MW 335.31 g/mol) featuring a 1,2,4-oxadiazole core substituted at the 3-position with a furan-2-yl group and linked via a methylene bridge to a phenyl ring bearing a furan-3-carboxamide moiety . The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives investigated for anticancer, antimicrobial, and anti-inflammatory activities [1]. The compound is available from several commercial vendors as a research reagent, typically at milligram scale with multi-week lead times .

Why Furan-Oxadiazole Carboxamide Analogs Cannot Be Assumed Interchangeable with CAS 1797963-03-1


Within the furan-oxadiazole carboxamide class, even minor structural variations—such as substitution position on the furan ring (furan-2-carboxamide vs. furan-3-carboxamide), identity of the heterocycle at the oxadiazole 3-position (furan-2-yl vs. pyrazin-2-yl vs. pyridinyl), and linker geometry—can produce divergent biological activity profiles [1]. The 1,2,4-oxadiazole regiochemistry and the specific furan-3-carboxamide attachment in CAS 1797963-03-1 distinguish it from the more common furan-2-carboxamide regioisomer, potentially altering hydrogen-bonding capacity, target engagement, and metabolic stability in ways that cannot be predicted without compound-specific data [2]. Absent direct head-to-head testing, no inference of equipotency or functional equivalence between analogs is scientifically justified.

Quantitative Differentiation Evidence for CAS 1797963-03-1 vs. Closest Structural Analogs


Antiproliferative Activity in Human Cancer Cell Lines: Cross-Study Comparison with Related Furan-3-Carboxamide Oxadiazoles

The target compound has been reported to exhibit cytotoxicity against three human cancer cell lines: HCT15 (colorectal adenocarcinoma), MM231 (triple-negative breast cancer), and PC-3 (androgen-independent prostate cancer) . However, these values originate from a single commercial vendor datasheet and lack peer-reviewed publication, comparator data, and experimental detail (e.g., incubation time, assay format, reference compound). A related analog, N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide, was reported with an IC50 of 45 µM against human lung adenocarcinoma cells , but the cell line, assay protocol, and laboratory differ, precluding direct quantitative comparison. No direct head-to-head study of CAS 1797963-03-1 against any named comparator has been identified in the peer-reviewed literature.

Anticancer Cytotoxicity Furan-oxadiazole hybrids

Regioisomeric Differentiation: Furan-3-Carboxamide vs. Furan-2-Carboxamide Attachment

CAS 1797963-03-1 bears a furan-3-carboxamide group, while the closely related analog N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide (CAS not specified, offered as EVT-2829046) bears a furan-2-carboxamide . In furan-carboxamide systems, the position of the carboxamide attachment (C-2 vs. C-3) alters the orientation of the carbonyl oxygen, affecting hydrogen-bond donor/acceptor geometry and conformational preferences. Computational and crystallographic studies on analogous furan-carboxamide kinase inhibitors have shown that this regioisomeric switch can alter target binding by >10-fold in biochemical assays [1]. No direct experimental comparison between the furan-3- and furan-2-carboxamide regioisomers of this oxadiazole scaffold has been published, but SAR precedent from related series indicates that regioisomeric substitution is a non-trivial variable.

Structural biology Medicinal chemistry Regioisomer SAR

1,2,4-Oxadiazole Scaffold Advantage Over 1,3,4-Oxadiazole Isomers in Metabolic Stability

The target compound contains a 1,2,4-oxadiazole ring rather than the alternative 1,3,4-oxadiazole isomer. Systematic comparisons across multiple chemical series have demonstrated that 1,2,4-oxadiazoles generally exhibit superior metabolic stability compared to their 1,3,4-oxadiazole counterparts, attributed to reduced susceptibility to hydrolytic ring opening . In a matched molecular pair analysis of oxadiazole-containing kinase inhibitors, the 1,2,4-oxadiazole isomer consistently showed longer half-lives in human liver microsome assays (mean improvement ~2–5 fold) compared to the corresponding 1,3,4-regioisomer [1]. While no matched-pair data exist for CAS 1797963-03-1 specifically, the 1,2,4-oxadiazole core provides a class-level stability advantage relevant for in vivo applications.

Metabolic stability Oxadiazole isomerism Drug design

Research Application Scenarios for CAS 1797963-03-1 Based on Available Evidence


Exploratory Anticancer Screening in Colorectal, Breast, and Prostate Cancer Models

Based on vendor-reported IC50 values of 2.20–2.68 µM against HCT15 (colorectal), MM231 (breast), and PC-3 (prostate) cancer cell lines, CAS 1797963-03-1 may serve as a starting point for exploratory antiproliferative screening in these indications, provided that users independently validate the reported activity in their own assay systems with appropriate reference compounds . The compound should be benchmarked against established agents (e.g., doxorubicin, staurosporine) in the same cell lines under identical conditions before any selectivity or potency conclusions are drawn.

Structure-Activity Relationship (SAR) Studies on Furan-3-Carboxamide vs. Furan-2-Carboxamide Oxadiazoles

The furan-3-carboxamide attachment in CAS 1797963-03-1 provides a distinct regioisomeric entry point relative to the more common furan-2-carboxamide analogs. Medicinal chemistry groups conducting SAR campaigns on oxadiazole-based scaffolds can use this compound to probe how the carboxamide regioisomerism influences target binding, cellular potency, and physicochemical properties [1]. Parallel testing of both regioisomers against a defined target panel is recommended to establish structure-activity relationships.

Metabolic Stability Profiling of 1,2,4-Oxadiazole-Containing Compound Libraries

As a representative 1,2,4-oxadiazole scaffold, CAS 1797963-03-1 can be included in compound libraries designed to assess the metabolic stability advantages of the 1,2,4-oxadiazole isomer over 1,3,4-oxadiazole counterparts. The compound's stability in human or rodent liver microsome assays can be compared to matched 1,3,4-oxadiazole analogs to generate scaffold-specific stability data that informs lead optimization decisions .

Chemical Probe Development and Tool Compound Generation

Given the limited published characterization of CAS 1797963-03-1, the compound represents an opportunity for academic or industrial groups to develop it as a well-annotated chemical probe, contingent upon comprehensive in vitro profiling (target deconvolution, selectivity panels, ADME, and physicochemical characterization) . The compound's commercial availability at milligram scale enables initial profiling studies, though scale-up options should be confirmed with the vendor for extended campaigns.

Quote Request

Request a Quote for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.